Home > Products > Screening Compounds P110548 > 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide - 1257535-17-3

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Catalog Number: EVT-1683137
CAS Number: 1257535-17-3
Molecular Formula: C12H9F3N2O3S
Molecular Weight: 318.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [] It exhibits a binding Ki of 0.13 nM for the human CB1R in vitro. [] MK-0364 has been investigated for its antiobesity efficacy in rodents, demonstrating dose-dependent inhibition of food intake and significant weight loss. [, ] Studies reveal that even partial occupancy (30-40%) of brain CB1R by MK-0364 is sufficient to reduce body weight. [] This compound was further investigated for its conformational analysis and receptor docking properties. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It represents an advancement in the development of selective GR antagonists, aiming to minimize the side effects associated with non-selective GR antagonists like mifepristone. [] CORT125134 is currently undergoing phase 2 clinical trials for the treatment of Cushing's syndrome. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

  • Compound Description: PQR309, also known as bimiralisib, is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. [] This compound demonstrates potent inhibition of PI3K, specifically targeting mTOR kinase at higher concentrations. [] Notably, PQR309 shows no off-target interactions with a wide range of protein kinases, enzymes, and receptors, and does not bind to tubulin, unlike its structurally related counterpart BKM120 (buparlisib). [] Preclinical studies highlight its efficacy in inhibiting tumor cell proliferation and its favorable safety profile, making it a promising clinical candidate for various oncological applications, including brain tumors and CNS metastasis. [] Currently, PQR309 is in phase II clinical trials for advanced solid tumors and refractory lymphoma. []

4-(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound is investigated for the presence and nature of C-F···π interactions within its crystal structure. [] The study focuses on the interaction between the lone pair (lp) of a fluorine atom from the trifluoromethyl group and the π-system of the pyridinyl ring, referred to as an lp···π interaction. [] Analysis revealed that molecular pairs exhibiting these C-F···π interactions are stabilized primarily by dispersion forces, further validated by the presence of (3,-1) bond critical points. []

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

  • Compound Description: This compound features distinct structural characteristics: a 2-benzyloxypyridine unit and an (E)-3-methoxyprop2-enoic unit, positioned almost perpendicular to each other with a dihedral angle of 84.19(7)°. [] The crystal structure reveals the formation of dimers through O—H⋯O hydrogen bonds between molecules. These dimers are further interconnected via C—H⋯O and C—H⋯F interactions, forming (001) layers. [] Notably, π–π stacking interactions are observed within these layers, specifically between the pyridine and benzene rings, with a centroid–centroid distance of 3.768(2) Å. [] The trifluoromethyl group exhibits disorder over two sites, with a ratio of 0.53(4):0.47(4). []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha isoform (PI3Kα), displaying an IC50 of 5.9 nM. [] It exhibits significant selectivity for PI3Kα over other class I PI3K isoforms (β, δ, γ) and minimal activity against over 300 other kinases. [] Preclinical studies demonstrate its effectiveness in inhibiting the PI3K/AKT/mTOR signaling pathway in cancer cell lines and xenograft models, particularly in breast, lung, ovary, colon, and prostate cancers. [] CYH33 boasts favorable pharmacokinetic properties, including oral bioavailability of 36.9% and minimal interaction with major cytochrome P450 isozymes, making it a promising drug candidate for advanced solid tumor treatment and is currently undergoing clinical trials in China. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Compound Description: This refers to a series of compounds characterized by a pyrimidin-4-amine core substituted with a 6-(trifluoromethyl)pyridin-2-yl moiety at the nitrogen atom. [] The synthesis of these analogues involves a cost-effective two-step process: initial substitution of commercially available 2,4- or 4,6-dichloropyrimidines with 2-amino-6-trifluoromethylpyridine, followed by Suzuki coupling with various substituted aryl/heteroaryl boronic acids or esters. []

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole ((S)-5-CF3-pyrox-tBu)

  • Compound Description: (S)-5-CF3-pyrox-tBu is a chiral compound synthesized through the coupling of (S)-tert-leucinol and 5-trifluoromethylpicolinic acid using isobutylchloroformate and N-methylmorpholine. [] It exists as a white solid/crystals with a melting point of 104-105 °C. [] This compound is soluble in various organic solvents, including diethyl ether, dichloromethane, ethyl acetate, hexanes, acetone, and dimethylformamide. [] (S)-5-CF3-pyrox-tBu is typically purified using silica gel flash chromatography with a specific eluent system (2:1 hexanes:EtOAc with 1% NEt3) to prevent hydrolysis on silica gel. []

1,4-Bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

  • Compound Description: This symmetrical compound comprises a central benzene ring substituted at the 1,4 positions with identical 3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl moieties. [] The molecule adopts an extended, non-planar conformation with C2 symmetry, reaching an overall length of approximately 2.0 nm. [] Notably, the two pyridine substituents prefer a transoid arrangement relative to the central phenyl ring. []

4-(4-(4-Phenylureido-naphthalen-1-yl)oxy-pyridin-2-yl)amino-benzoic acid derivative

  • Compound Description: This compound class, characterized by a 4-(4-(4-phenylureido-naphthalen-1-yl)oxy-pyridin-2-yl)amino-benzoic acid core structure, displays anti-inflammatory activity. [] The mechanism of action involves the inhibition of p38 mitogen-activated protein kinase (p38 MAPK) enzymes, Syk kinase, and potentially members of the Src family of tyrosine kinases. [] Pharmaceutical combinations incorporating these compounds are being explored for treating inflammatory diseases affecting the lungs, eyes, and intestines. []

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

  • Compound Description: CCT245737 is a potent and selective checkpoint kinase 1 (CHK1) inhibitor. [] This compound exhibits excellent oral bioavailability and has demonstrated in vivo efficacy in potentiating the effects of DNA-damaging chemotherapy drugs and as a single agent. [] Extensive optimization efforts focused on enhancing its CHK1 selectivity, resulting in a highly selective adenosine triphosphate (ATP)-competitive inhibitor. [] Optimization of its cellular potency and pharmacokinetic properties yielded a compound with a favorable profile for clinical development. []

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

  • Compound Description: JNJ17203212 acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist. [] It demonstrates high affinity for the guinea pig TRPV1 receptor (pKi = 7.14 ± 0.06) and effectively inhibits both pH- and capsaicin-induced channel activation. [] JNJ17203212 exhibits surmountable antagonism in isolated guinea pig trachea with a pKB value of 6.2 ± 0.1. [] Furthermore, it displays promising antitussive efficacy in preclinical models, supporting its potential as a therapeutic agent for cough. []

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

  • Compound Description: This compound represents a novel crystalline form of a diacylglycerol acyltransferase 1 (DGAT1) inhibitor. [] This crystalline form is particularly relevant for its potential use in treating or preventing DGAT1 activity-related conditions or diseases in mammals, particularly humans. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). [] It exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a promising antibacterial agent. [] Studies have shown its ability to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses. [] ML267 displays antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting its therapeutic potential. []

1-[3-(Trifluoromethyl)cinnamoyl]-3-(pyridin-2-yl-κN)pyrazole-κ2N-bis(2-phenylpyridinato-k2C,N)iridium(III) hexafluorophosphate complex

  • Compound Description: This complex compound is an iridium(III) complex characterized by the presence of a trifluoromethyl-substituted cinnamoyl group and a pyridin-2-yl moiety. [] The compound's structure has been elucidated using X-ray diffraction analysis, revealing its crystallographic parameters and molecular arrangement. []

2-[(2′,6′-Dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole

  • Compound Description: This compound stands out due to its high energy gap and triplet energy, making it potentially useful in optoelectronic applications. [] Structurally, it features a carbazole moiety connected to a 2,3′-bipyridine unit via an oxygen atom linker. [] The bipyridine ring system, substituted with two methoxy groups, adopts a nearly planar conformation. []

Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates

  • Compound Description: This group encompasses a series of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates designed for their potential herbicidal activity. [] These compounds were synthesized and their structures confirmed through various spectroscopic techniques, including 1H NMR, HRMS, and X-ray single-crystal diffraction. [] Evaluation of their herbicidal activity against barnyard grass and rape identified ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) as a promising lead compound, exhibiting comparable efficacy to the commercial herbicide fluazifop-methyl. []

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide

  • Compound Description: This compound and its enantiomer (S)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide have been identified as potential therapeutic agents for the treatment of specific tumors. [, , ] The specific tumors targeted by these compounds remain undisclosed in the provided abstracts.

4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride (Fosnetupitant)

  • Compound Description: Fosnetupitant, specifically its chloride hydrochloride salt, is a medication used in combination with palonosetron hydrochloride and dexamethasone for preventing acute and delayed nausea and vomiting induced by highly emetogenic cancer chemotherapy. [] It functions as a neurokinin-1 receptor antagonist. []

4-[(5-Trifluoromethyl-pyridin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

  • Compound Description: This compound exhibits inhibitory activity against beta-ketoacyl acyl carrier protein synthase III (KAS III). [] By targeting KAS III, a key enzyme involved in fatty acid biosynthesis, this compound has the potential to disrupt this pathway in microorganisms. [] It is being explored as a potential therapeutic agent for treating infectious diseases caused by various microorganisms, including lymphangitis, urinary tract infections, meningitis, peritonitis, cystitis, respiratory diseases (including pneumonia), and tympanitis. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This group encompasses a series of novel amide derivatives investigated for their anticancer activity, specifically against the human breast cancer cell line MCF7. [] These compounds were synthesized and characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. [] Their antiproliferative activity was assessed using the MTT assay. [] Furthermore, computational studies, including graph theoretical analysis, in silico modeling, molecular dynamic simulations, and ADME profile prediction, were conducted to understand their structure-activity relationships and predict their drug-likeness. []

((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane

  • Compound Description: This compound serves as both an electrophilic reagent and a radical acceptor in organic synthesis. [] It has a boiling point of 150.6 °C and is soluble in solvents like chloroform, methanol, tetrahydrofuran, and dichloromethane. [] The compound is prepared through various synthetic routes involving the reaction of trifluoromethylsulfanide silver (AgSCF3) with different reagents. []

(4-{4-[5-(Substituted amino)-pyridin-2-yl]phenyl}-cyclohexyl)-acetic acid derivatives

  • Compound Description: This class of compounds acts as inhibitors of diacylglycerol acyltransferase (DGAT). [] Their structures are characterized by a central cyclohexyl ring substituted with a phenyl group at the 4-position, which in turn is linked to a substituted amino-pyridine moiety. [] The specific substitutions on the amino group vary within this class and contribute to the diversity of their structures and activities. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a novel fungicide with a unique pyrimidin-4-amine structure. [] It exhibits excellent fungicidal activity against various fungal pathogens, including Puccinia sorghi and Erysiphe graminis, with EC50 values of 0.16 mg/L and 1.14 mg/L, respectively. [] Notably, HNPC-A9229's fungicidal potency is superior or comparable to commercially available fungicides such as diflumetorim, tebuconazole, flusilazole, and isopyrazam. [] Importantly, HNPC-A9229 demonstrates low toxicity to rats. []

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. [] It exhibits efficacy in both acute and chronic rodent models of diabetes, making it a potential therapeutic candidate for type 2 diabetes. [] Its mechanism of action involves stimulating glucose-dependent insulin release through direct action on the pancreas and promoting the secretion of glucagon-like peptide-1 (GLP-1) through action on the gastrointestinal tract. [] In a single ascending dose study in healthy humans, BMS-903452 showed a dose-dependent increase in exposure and a trend towards increased total GLP-1 plasma levels. []

(5-Trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy)-acetic acid N-isopropyl-N-(4-fluorophenyl)-amide

  • Compound Description: This compound displays potent herbicidal activity and is used in synergistic compositions with other herbicides, including fenoxaprop-ethyl and clodinafop-propargyl, to enhance weed control. [] Its specific mode of action is not elaborated on in the provided abstract.

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

  • Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis, providing insights into its molecular geometry and packing arrangement in the solid state. [] The specific biological activity or potential applications of this compound are not mentioned in the provided abstract.

Ir(tfmpiq)2(acac) (tfmpiq = 1-(2,6-bis(trifluoromethyl)pyridin-4-yl)isoquinoline, acac = acetylacetone) and Ir(tfmpqz)2(acac) (tfmpqz = 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)quinazoline)

  • Compound Description: These are two novel iridium(III) complexes investigated for their electroluminescent properties. [] Both complexes emit orange-red photoluminescence, with Ir(tfmpqz)2(acac) displaying a particularly high quantum yield of 91% compared to 42% for Ir(tfmpiq)2(acac). [] These complexes have potential applications in organic light-emitting diodes (OLEDs). []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective antagonist of the P2X7 receptor. [] It exhibits an ED50 of

Properties

CAS Number

1257535-17-3

Product Name

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide

Molecular Formula

C12H9F3N2O3S

Molecular Weight

318.27 g/mol

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-5-6-17-11(7-8)20-9-1-3-10(4-2-9)21(16,18)19/h1-7H,(H2,16,18,19)

InChI Key

ZAYPIQKGAVDLTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.